
2-(1H-Indol-3-yl)-3,5-dimethylcyclohexa-2,5-diene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-Indol-3-yl)-3,5-dimethylcyclohexa-2,5-diene-1,4-dione is a complex organic compound that features an indole moiety fused with a cyclohexadiene structure. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in various fields such as medicine, chemistry, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Indol-3-yl)-3,5-dimethylcyclohexa-2,5-diene-1,4-dione typically involves the construction of the indole ring followed by the formation of the cyclohexadiene structure. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions . The reaction conditions often include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH), yielding the desired indole derivative in good yield .
Industrial Production Methods
Industrial production of indole derivatives often employs catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of heterogeneous catalysts and green chemistry principles is becoming increasingly popular to minimize environmental impact and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(1H-Indol-3-yl)-3,5-dimethylcyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in ethanol or LiAlH4 in ether.
Substitution: Halogens in the presence of a Lewis acid catalyst, nitrating agents in sulfuric acid.
Major Products
The major products formed from these reactions include quinones, reduced indole derivatives, and substituted indoles with various functional groups .
Scientific Research Applications
2-(1H-Indol-3-yl)-3,5-dimethylcyclohexa-2,5-diene-1,4-dione has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1H-Indol-3-yl)-3,5-dimethylcyclohexa-2,5-diene-1,4-dione involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. For example, it can inhibit certain enzymes involved in inflammation or cancer cell proliferation . The compound’s effects are mediated through pathways such as the inhibition of cyclooxygenase (COX) enzymes or the modulation of signaling pathways like MAPK/ERK .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Used as a rooting hormone in plant propagation.
Uniqueness
2-(1H-Indol-3-yl)-3,5-dimethylcyclohexa-2,5-diene-1,4-dione is unique due to its fused cyclohexadiene structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other indole derivatives and contributes to its specific reactivity and applications .
Properties
CAS No. |
647862-38-2 |
|---|---|
Molecular Formula |
C16H13NO2 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
2-(1H-indol-3-yl)-3,5-dimethylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C16H13NO2/c1-9-7-14(18)15(10(2)16(9)19)12-8-17-13-6-4-3-5-11(12)13/h3-8,17H,1-2H3 |
InChI Key |
RKCWZNFNIGPJAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=C(C1=O)C)C2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-Dimethyl-N-{4-[(1H-pyrrol-3-yl)oxy]phenyl}urea](/img/structure/B12607380.png)
![1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}pyrrolidin-2-one](/img/structure/B12607383.png)
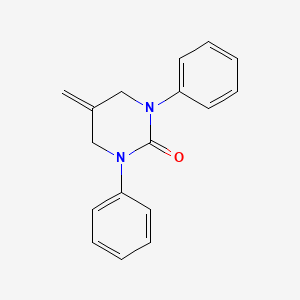
![4-Ethoxy-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12607406.png)
![2-[3-(5-Chloro-2-methyl-1,3-thiazol-4-yl)phenyl]-1,2-thiazol-3(2H)-one](/img/structure/B12607413.png)
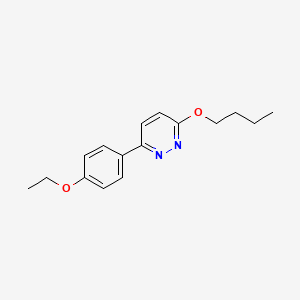
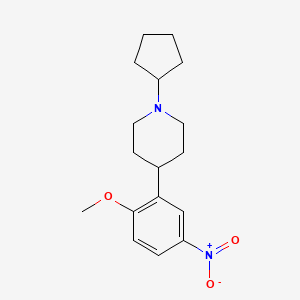
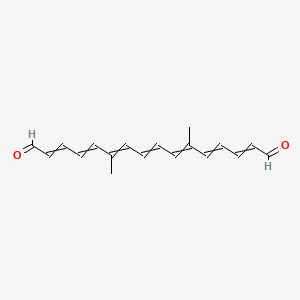
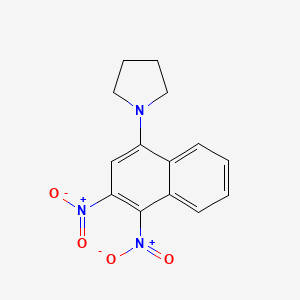
![7H-Indolo[3,2-j]phenanthridine-7,13(12H)-dione, 12-methyl-](/img/structure/B12607442.png)
![2-{[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B12607444.png)
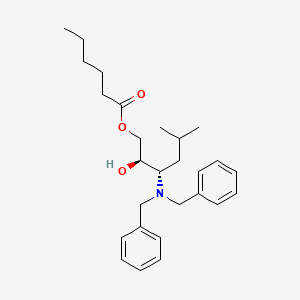
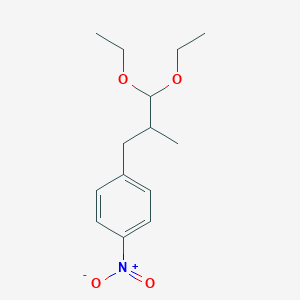
![2-[(1E)-3-Benzyl-3-methyltriaz-1-en-1-yl]-5-iodo-N-propylbenzamide](/img/structure/B12607453.png)
